Desmethylethenyl Methyloxirane (+)-alpha-Cyperone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Desmethylethenyl Methyloxirane (+)-alpha-Cyperone is a complex organic compound known for its unique chemical structure and properties

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Desmethylethenyl Methyloxirane (+)-alpha-Cyperone involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions. This approach allows for the efficient and cost-effective production of the compound in large quantities. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .

化学反応の分析

Types of Reactions

Desmethylethenyl Methyloxirane (+)-alpha-Cyperone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides and peroxides.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols and hydrocarbons.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. The reaction conditions vary depending on the desired product, with temperature, pressure, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from these reactions include various oxides, alcohols, hydrocarbons, and substituted derivatives. These products have diverse applications in different scientific fields .

科学的研究の応用

Desmethylethenyl Methyloxirane (+)-alpha-Cyperone has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in drug development and delivery systems.

Industry: It is used in the production of specialty chemicals, polymers, and advanced materials .

作用機序

The mechanism of action of Desmethylethenyl Methyloxirane (+)-alpha-Cyperone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

Similar compounds to Desmethylethenyl Methyloxirane (+)-alpha-Cyperone include other oxirane derivatives and compounds with similar functional groups. Examples include:

- 2-Methyloxirane

- 2-Ethylhexanol

- Methylphenidate

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for various scientific and industrial applications, distinguishing it from other similar compounds .

生物活性

Desmethylethenyl Methyloxirane, commonly referred to as (+)-alpha-Cyperone , is a sesquiterpenoid compound primarily extracted from the rhizomes of Cyperus rotundus (nutgrass). This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antifungal, anticancer, and neuroprotective effects. This article presents a comprehensive overview of its biological activity, supported by relevant research findings and case studies.

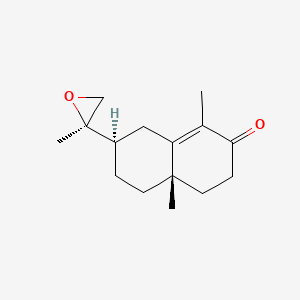

- Chemical Structure : (+)-alpha-Cyperone is characterized by its unique sesquiterpenoid structure, which contributes to its various pharmacological properties.

- Molecular Formula : C₁₃H₁₈O

- CAS Number : 473-08-5

1. Anti-inflammatory Activity

(+)-alpha-Cyperone exhibits significant anti-inflammatory properties. Research indicates that it inhibits the production of prostaglandin E2 (PGE2) by suppressing the lipopolysaccharide (LPS)-induced expression of cyclooxygenase-2 (COX-2) at both mRNA and protein levels. This action is mediated through the down-regulation of inflammatory cytokines such as IL-6 and TNF-α, primarily via the NF-κB signaling pathway .

Table 1: Effects of (+)-alpha-Cyperone on Inflammatory Markers

| Inflammatory Marker | Effect | Mechanism |

|---|---|---|

| PGE2 | Inhibition | Suppression of COX-2 |

| IL-6 | Down-regulation | NF-κB pathway inhibition |

| TNF-α | Down-regulation | NF-κB pathway inhibition |

2. Antifungal Activity

The antifungal properties of (+)-alpha-Cyperone have been extensively studied, particularly against pathogenic fungi such as Candida krusei and Cryptococcus neoformans. Studies show that it acts as a fungicidal agent, effectively inhibiting fungal growth and reducing capsule size in Cryptococcus neoformans, a major virulence factor .

Table 2: Antifungal Efficacy of (+)-alpha-Cyperone

| Fungal Species | Minimum Inhibitory Concentration (MIC) | Effect on Capsule Size |

|---|---|---|

| Candida krusei | 125 µg/mL | Not applicable |

| Cryptococcus neoformans | 16 µg/mL | Significant reduction |

3. Neuroprotective Effects

Research indicates that (+)-alpha-Cyperone has neuroprotective effects against oxidative stress-induced neuronal damage. It has been shown to protect dopaminergic SH-SY5Y cells from H₂O₂-induced apoptosis by modulating reactive oxygen species (ROS) signaling pathways .

4. Anticancer Activity

(+)-alpha-Cyperone demonstrates potential anticancer properties by inducing apoptosis in various cancer cell lines. Its mechanism involves the activation of ROS-mediated signaling pathways, which can lead to cell cycle arrest and apoptosis .

Case Study 1: Anti-inflammatory Effects

A study conducted on RAW 264.7 macrophages demonstrated that treatment with (+)-alpha-Cyperone significantly reduced the levels of NO and PGE2 production in response to LPS stimulation. The study highlighted its potential for therapeutic applications in inflammatory diseases .

Case Study 2: Antifungal Mechanism

In another investigation, the antifungal mechanism of (+)-alpha-Cyperone was elucidated using propidium iodide uptake assays, indicating that it does not primarily target fungal membranes but may interfere with polysaccharide synthesis critical for capsule formation in Cryptococcus neoformans .

特性

分子式 |

C15H22O2 |

|---|---|

分子量 |

234.33 g/mol |

IUPAC名 |

(4aS,7R)-1,4a-dimethyl-7-[(2R)-2-methyloxiran-2-yl]-3,4,5,6,7,8-hexahydronaphthalen-2-one |

InChI |

InChI=1S/C15H22O2/c1-10-12-8-11(15(3)9-17-15)4-6-14(12,2)7-5-13(10)16/h11H,4-9H2,1-3H3/t11-,14+,15+/m1/s1 |

InChIキー |

NKNVAYDYQXERHQ-UGFHNGPFSA-N |

異性体SMILES |

CC1=C2C[C@@H](CC[C@]2(CCC1=O)C)[C@@]3(CO3)C |

正規SMILES |

CC1=C2CC(CCC2(CCC1=O)C)C3(CO3)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。